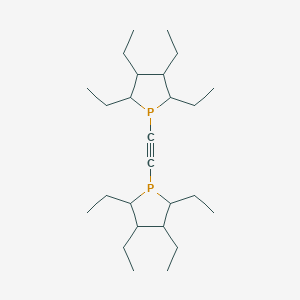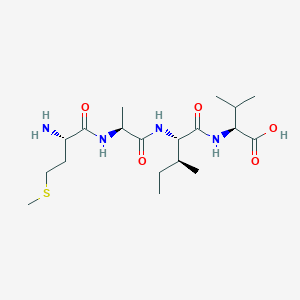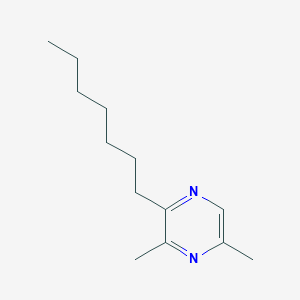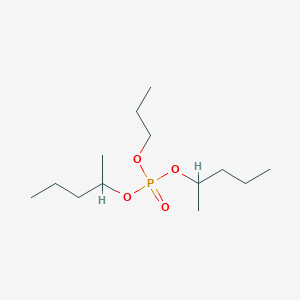![molecular formula C15H9FINO B15169827 N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide CAS No. 647025-69-2](/img/structure/B15169827.png)
N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide is a complex organic compound with the molecular formula C15H9FINO This compound is characterized by the presence of fluoro, iodo, and phenylethynyl groups attached to a phenyl ring, along with a formamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenylethynyl Group: This step involves the coupling of a phenylacetylene with a halogenated benzene derivative using a palladium-catalyzed Sonogashira coupling reaction.
Introduction of the Fluoro and Iodo Groups: The fluoro and iodo substituents are introduced through electrophilic aromatic substitution reactions. Fluorination can be achieved using reagents like Selectfluor, while iodination can be performed using iodine or iodinating agents.
Formamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide involves its interaction with specific molecular targets and pathways. The presence of fluoro and iodo groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The phenylethynyl group can facilitate interactions with hydrophobic pockets in proteins, further influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]acetamide
- N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]benzamide
- N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]propionamide
Uniqueness
N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide is unique due to the specific combination of fluoro, iodo, and phenylethynyl groups attached to the phenyl ring, along with the formamide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
647025-69-2 |
|---|---|
Molecular Formula |
C15H9FINO |
Molecular Weight |
365.14 g/mol |
IUPAC Name |
N-[4-fluoro-3-iodo-2-(2-phenylethynyl)phenyl]formamide |
InChI |
InChI=1S/C15H9FINO/c16-13-8-9-14(18-10-19)12(15(13)17)7-6-11-4-2-1-3-5-11/h1-5,8-10H,(H,18,19) |
InChI Key |
LPYDAGGGXULTNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(C=CC(=C2I)F)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B15169766.png)

![Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B15169768.png)
![5-Chloro-2-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B15169780.png)
![4-[(3-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B15169781.png)

![1,3-Di([1,1'-biphenyl]-4-yl)-2-benzothiophene](/img/structure/B15169807.png)
![2-(Methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine](/img/structure/B15169808.png)
![5-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15169814.png)
![Ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate](/img/structure/B15169825.png)


![N-Quinolin-3-yl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15169845.png)
